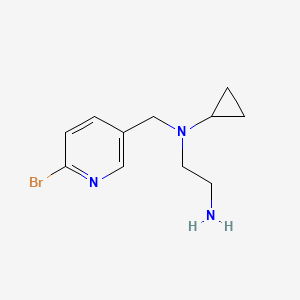

N1-((6-Bromopyridin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine

Description

N1-((6-Bromopyridin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine is a substituted ethylenediamine derivative featuring a bromopyridinylmethyl group and a cyclopropyl substituent on the N1 nitrogen. This structure combines a rigid cyclopropane ring with a planar bromopyridine moiety, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

N'-[(6-bromopyridin-3-yl)methyl]-N'-cyclopropylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c12-11-4-1-9(7-14-11)8-15(6-5-13)10-2-3-10/h1,4,7,10H,2-3,5-6,8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUCPOOGROYTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCN)CC2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((6-Bromopyridin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine is a synthetic compound characterized by its unique structural features, which include a cyclopropyl group and a bromopyridine moiety. Its molecular formula is C12H16BrN3, and it has a molecular weight of approximately 284.20 g/mol. The compound's dual amine functionality suggests potential biological activity, particularly as a ligand in various biochemical pathways.

Research indicates that compounds similar to this compound may act as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. LSD1 plays a significant role in gene expression modulation and is implicated in various diseases, including cancer and neurodegenerative disorders .

Anticancer Activity

Studies have shown that derivatives of bromopyridine exhibit significant anticancer properties. For example, compounds with similar structures have been evaluated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that this compound could potentially inhibit the proliferation of cancer cell lines by modulating key signaling pathways.

Antimicrobial Properties

The antimicrobial activity of bromopyridine derivatives has also been documented. These compounds have been shown to possess broad-spectrum antibacterial and antifungal properties, making them candidates for further development in infectious disease treatment.

Study 1: Inhibition of LSD1

A study focused on the inhibition of LSD1 by various bromopyridine derivatives found that this compound exhibited a moderate inhibitory effect on the enzyme's activity. This inhibition was linked to changes in gene expression profiles associated with oncogenesis .

Study 2: Antitumor Efficacy

In another study, this compound was tested against several cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective antitumor potential .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to elucidate its metabolic pathways and excretion routes .

Comparative Analysis with Similar Compounds

| Compound Name | Similarity | Key Features |

|---|---|---|

| Bis((6-bromopyridin-3-yl)methyl)amine | 0.91 | Contains two bromopyridine units; potential for enhanced activity. |

| (6-Bromopyridin-3-yl)methanamine | 0.83 | Simpler structure with one amine group; useful in basic research. |

| 4-((6-Bromopyridin-3-yl)methyl)morpholine | 0.79 | Incorporates a morpholine ring; may exhibit different pharmacological properties. |

| 6-Bromo-3-methylpyridin-2-amine | 0.72 | A variant with methyl substitution; alters reactivity and binding properties. |

Comparison with Similar Compounds

Structural Analogues in Corrosion Inhibition Studies

Ethylenediamine derivatives with varying substituents have been extensively studied for corrosion inhibition. For example:

- N1-(2-aminoethyl)ethane-1,2-diamine (DETA) and its analogs (TETA, PEHA) exhibit increasing numbers of -NH- groups, which enhance their ability to adsorb onto metal surfaces via lone-pair interactions. DFT studies correlate higher electron-donating capacity (e.g., via NH groups) with improved corrosion inhibition efficiency .

Key Comparison: The target compound lacks multiple NH groups but introduces a bromopyridinylmethyl group. However, the cyclopropyl group’s steric bulk could enhance stability in corrosive environments .

Antimicrobial Activity: Quinoline-Based Ethylenediamine Derivatives

The Ro series (e.g., Ro 41-3118: N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine) features a quinoline core linked to ethylenediamine. These compounds demonstrate potent antimicrobial activity, with diethyl substituents improving lipophilicity and membrane penetration .

Key Comparison:

- Substituent Effects: Replacing the quinoline ring in Ro 41-3118 with a bromopyridine in the target compound may alter binding to microbial targets. Bromine’s larger atomic radius compared to chlorine could influence π-π stacking or hydrophobic interactions.

Structural Analogues in Catalogs

N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine (CAS 1353944-11-2) shares the ethylenediamine backbone but substitutes the bromopyridine with a benzylpyrrolidine group. This highlights the versatility of ethylenediamine scaffolds in drug discovery, where aromatic and heterocyclic substituents are tailored for specific applications .

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects : Bromine’s electronegativity in the target compound may reduce basicity at the amine nitrogen compared to chlorine in Ro analogs, affecting protonation and binding in biological systems .

- Applications : The compound’s dual functionality (bromopyridine for π-interactions, cyclopropyl for steric protection) makes it a candidate for further studies in targeted drug delivery or materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-((6-Bromopyridin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine, and how can reaction conditions be fine-tuned to maximize yield?

- Methodological Answer : The synthesis typically involves sequential alkylation and cyclopropane functionalization. Key steps include:

- Alkylation : Reacting 6-bromo-3-pyridinemethanol with a cyclopropane-containing amine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating intermediates.

- Optimization : Adjusting reaction time (12–24 hours) and solvent polarity (e.g., DMF vs. THF) can mitigate side reactions like over-alkylation .

- Data Consideration : Yields >70% are achievable with strict temperature control and inert atmospheres to prevent oxidation of the cyclopropyl group.

Q. How should researchers characterize the stereochemical configuration of this compound, given its potential chiral centers?

- Methodological Answer :

- NMR Analysis : Use - and -NMR to identify diastereotopic protons and coupling patterns. For example, cyclopropyl protons exhibit distinct splitting (J ≈ 4–8 Hz) .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based) to separate enantiomers and confirm optical purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential amine-related irritancy.

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates.

- Storage : Keep in amber vials under nitrogen at –20°C to prevent degradation .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for biological assays?

- Methodological Answer :

- Solubility Screening : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λ ~260 nm for pyridine absorption).

- Stability Studies : Incubate at 37°C and analyze degradation via LC-MS over 24–72 hours. Adjust buffer composition (e.g., add 0.1% BSA) to enhance stability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported synthetic methodologies, such as conflicting solvent or catalyst choices?

- Methodological Answer :

- Comparative Analysis : Replicate protocols from multiple sources (e.g., DMF vs. THF as solvents) and compare yields/purity via HPLC.

- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps influenced by solvent polarity .

- Validation : Cross-reference with patent data (e.g., International Patent Classification C07D 213/00 for pyridine derivatives) to prioritize industrially validated methods .

Q. How can computational modeling predict the compound’s interaction with biological targets like neurotransmitter receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to CB1 or NMDA receptors, leveraging structural analogs (e.g., cyclopropyl-containing ligands) as templates.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes. Focus on key residues (e.g., Lys233 in CB1) for mutagenesis validation .

Q. What experimental approaches are recommended to elucidate the mechanism of action in neurological applications?

- Methodological Answer :

- Binding Assays : Perform competitive radioligand displacement (e.g., H-SR141716A for CB1) to measure IC₅₀ values.

- Functional Studies : Use calcium imaging in neuronal cell lines (e.g., SH-SY5Y) to evaluate receptor activation/inhibition.

- SAR Analysis : Synthesize derivatives with modified cyclopropyl or bromopyridine groups to correlate structural features with activity .

Q. How can researchers address discrepancies in bioactivity data across different assay platforms?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.